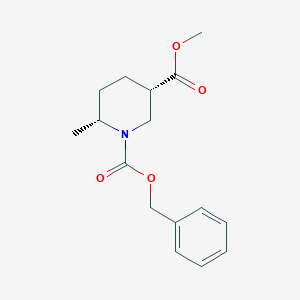
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H26FN5OS and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Agent : Novel 1,5-disubstituted pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. This includes compounds with structures similar to the specified chemical, exhibiting good activity against various bacterial strains such as S. aureus, E. coli, and P. aeruginosa, as well as against fungal strains like C. albicans (Sanjeeva, Narendra, & Venkata, 2022).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : Research on compounds structurally similar to the specified chemical has led to the development of efficient synthesis methods. These methods involve various chemical reactions and have been used to create compounds with potential applications in medicinal chemistry. The structural and chemical properties of these compounds are characterized using techniques like NMR, IR, and mass spectral analysis (Moreno-Fuquen et al., 2019).
Pharmacological Studies
- Antipsychotic Potential : Certain pyrazole derivatives, which share structural similarities with the compound , have shown potential as antipsychotic agents in pharmacological evaluations. These studies suggest the possibility of the specified compound having similar pharmacological properties (Wise et al., 1987).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-amine, which is synthesized from 4-ethylbenzaldehyde, 2-amino-4-methylthiazole, and hydrazine hydrate. The second intermediate is 4-(4-fluorophenyl)piperazine, which is synthesized from 4-fluoroaniline and piperazine. These two intermediates are then coupled using (4-(4-fluorophenyl)piperazin-1-yl)methanone as a coupling agent to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "2-amino-4-methylthiazole", "hydrazine hydrate", "4-fluoroaniline", "piperazine", "(4-(4-fluorophenyl)piperazin-1-yl)methanone" ], "Reaction": [ "Synthesis of 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-amine:", "Step 1: 4-ethylbenzaldehyde is reacted with 2-amino-4-methylthiazole in the presence of a base to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced using hydrazine hydrate to form the amine intermediate.", "Synthesis of 4-(4-fluorophenyl)piperazine:", "Step 1: 4-fluoroaniline is reacted with piperazine in the presence of a base to form the corresponding piperazine intermediate.", "Synthesis of the final product:", "Step 1: (4-(4-fluorophenyl)piperazin-1-yl)methanone is reacted with the amine intermediate in the presence of a base to form the coupled intermediate.", "Step 2: The coupled intermediate is then treated with an acid to form the final product." ] } | |
CAS-Nummer |
1239469-43-2 |
Produktname |
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone |
Molekularformel |
C26H26FN5OS |
Molekulargewicht |
475.6 |
IUPAC-Name |
[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H26FN5OS/c1-3-18-4-6-19(7-5-18)25-28-17(2)24(34-25)22-16-23(30-29-22)26(33)32-14-12-31(13-15-32)21-10-8-20(27)9-11-21/h4-11,16H,3,12-15H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
UGSASEZYCIGPGY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B1651083.png)
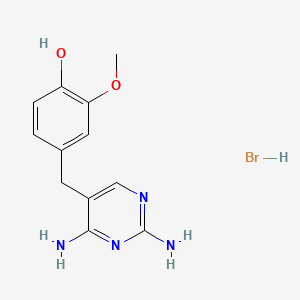
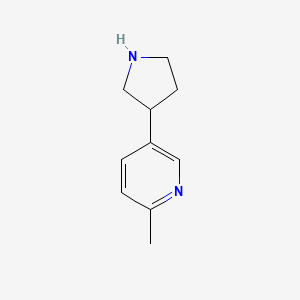
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-fluorophenoxy)butanamide;hydrochloride](/img/structure/B1651089.png)
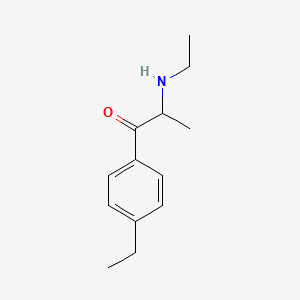
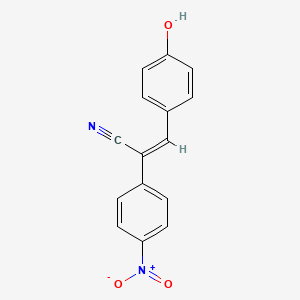
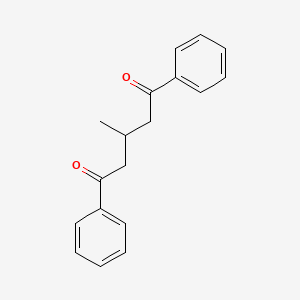
![N-[(11bR)-2,6-Di-1-naphthalenyl-4-oxidodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1651097.png)
![[4-(Methanesulfonylmethyl)phenyl]methanol](/img/structure/B1651098.png)

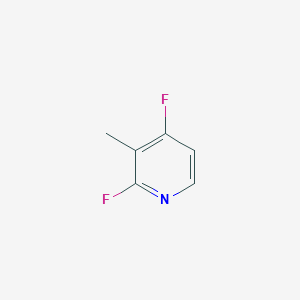
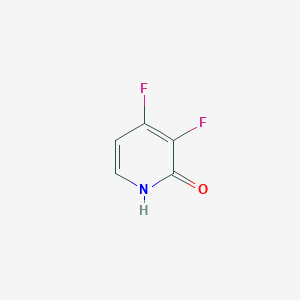
![4-{4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-yl}-1-methylpiperazin-2-one](/img/structure/B1651104.png)
